2,3,4,5,6-Pentakis(oxidanyl)hexanal 2,3,4,5,6-Pentakis(oxidanyl)hexanal D-glucose-(13)C6 is a D-glucose in which the six carbon atoms have been replaced by the (13)C isotope. It has a role as a bacterial metabolite and a fungal metabolite. It is a D-glucose and a (13)C-modified compound.
Brand Name: Vulcanchem
CAS No.: 110187-42-3
VCID: VC20786039
InChI: InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
SMILES: C(C(C(C(C(C=O)O)O)O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 186.11 g/mol

2,3,4,5,6-Pentakis(oxidanyl)hexanal

CAS No.: 110187-42-3

Cat. No.: VC20786039

Molecular Formula: C6H12O6

Molecular Weight: 186.11 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5,6-Pentakis(oxidanyl)hexanal - 110187-42-3

Specification

Description D-glucose-(13)C6 is a D-glucose in which the six carbon atoms have been replaced by the (13)C isotope. It has a role as a bacterial metabolite and a fungal metabolite. It is a D-glucose and a (13)C-modified compound.
CAS No. 110187-42-3
Molecular Formula C6H12O6
Molecular Weight 186.11 g/mol
IUPAC Name (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal
Standard InChI InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Standard InChI Key GZCGUPFRVQAUEE-WHJUMZNSSA-N
Isomeric SMILES [13CH2]([13C@@H]([13C@@H]([13C@H]([13C@@H]([13CH]=O)O)O)O)O)O
SMILES C(C(C(C(C(C=O)O)O)O)O)O
Canonical SMILES C(C(C(C(C(C=O)O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator